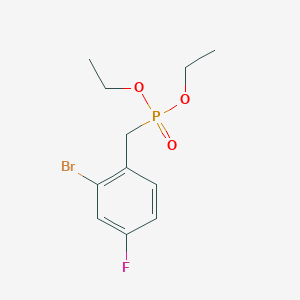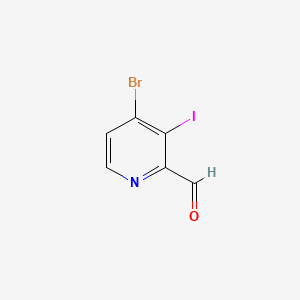![molecular formula C10H9BrN2O B13686091 8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole is a heterocyclic compound that features a unique structure combining an oxazine ring fused with an indazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole typically involves the reaction of quinolin-8-ol with 1,2-dibromoethane in dimethylformamide. This reaction yields 2,3-dihydro-[1,4]-oxazino[2,3,4-ij]quinolinium bromide, which can then be treated with aqueous sodium hydroxide to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazinoindazole compounds.
Aplicaciones Científicas De Investigación
8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: The compound’s properties make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-[1,4]oxazino[2,3,4-ij]quinoline: Shares a similar oxazine-indazole structure but lacks the bromine and methyl groups.
4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit similar biological activities.
Uniqueness
8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole is unique due to the presence of the bromine and methyl groups, which can influence its reactivity and interactions with biological targets. These modifications can enhance its potential as a pharmaceutical agent or a material with specific properties.
Propiedades
Fórmula molecular |
C10H9BrN2O |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
6-bromo-10-methyl-9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C10H9BrN2O/c1-6-5-13-10-7(4-12-13)2-8(11)3-9(10)14-6/h2-4,6H,5H2,1H3 |
Clave InChI |
IQBUWZBINQRRDC-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C3=C(C=C(C=C3O1)Br)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



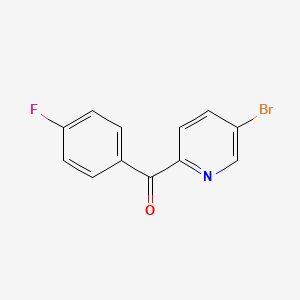
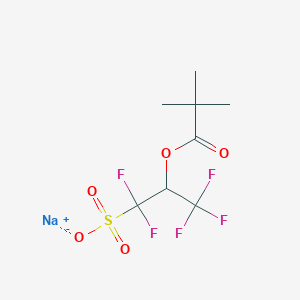


![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)
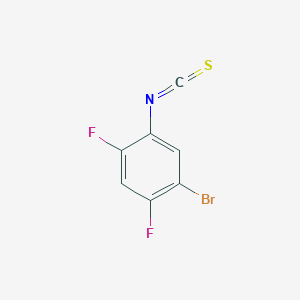

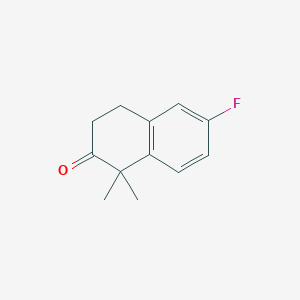
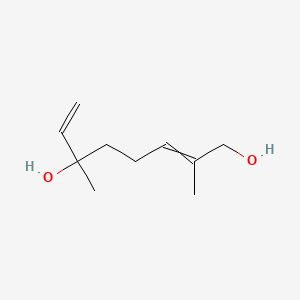
![2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13686054.png)
